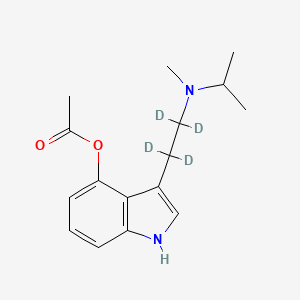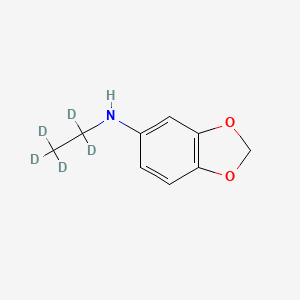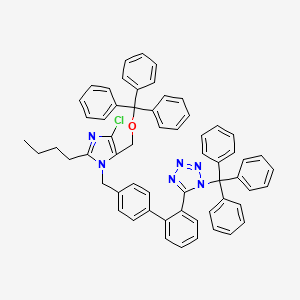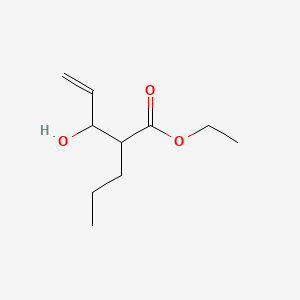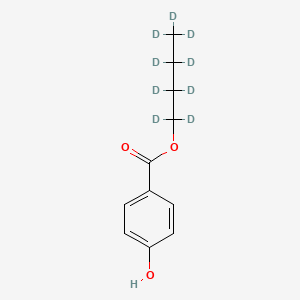
N'-Methyl-4-nitrophenylene-1,2-diamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is a deuterium-labeled compound with the molecular formula C7H6D3N3O2 and a molecular weight of 170.18 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other substances.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, as well as in quality control processes.
Mécanisme D'action
The mechanism of action of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling that allows researchers to track its behavior in biological systems. This can help identify the molecular targets and pathways involved in its effects, providing valuable insights into its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-Methyl-4-nitro-1,2-benzenediamine-d3
- N1-Methyl-4-nitro-o-phenylenediamine-d3
- 2-Methylamino-5-nitroaniline-d3
Uniqueness
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is unique due to its specific deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research .
Propriétés
Numéro CAS |
1246816-48-7 |
|---|---|
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
170.186 |
Nom IUPAC |
4-nitro-1-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
Clé InChI |
MNIKERWISBANET-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Synonymes |
N1-Methyl-4-nitro-1,2-benzenediamine; N1-Methyl-4-nitro-o-phenylenediamine; 2-Methylamino-5-nitroaniline; N1-Methyl-4-nitro-1,2-benzenediamine; N1-Methyl-4-nitro-o-phenylenediamine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


